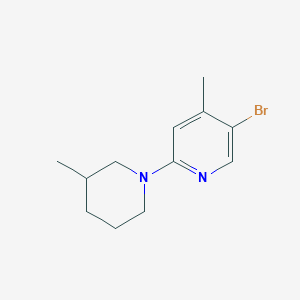

![molecular formula C18H23ClN4O3 B1525402 5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1315367-05-5](/img/structure/B1525402.png)

5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Descripción general

Descripción

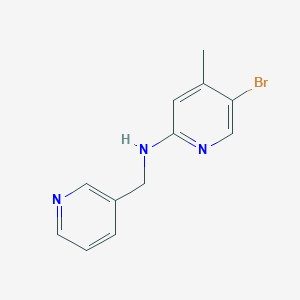

5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O3 and its molecular weight is 378.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

New Tetrahydroisoquinoline Derivatives

Trans/Cis Tetrahydroisoquinoline Derivatives

Research by Christov et al. (2006) focused on the synthesis of trans/cis tetrahydroisoquinoline derivatives, revealing their potential pharmaceutical relevance due to features appealing from a pharmaceutical viewpoint (Christov, Kozekov, & Palamareva, 2006).

Oxazolotetrahydroisoquinolinones

Another study by Christov and Palamareva (2007) on the synthesis and configurational correlation within cis- and trans- oxazolotetrahydroisoquinolinones with an angular substituent indicates their importance from a pharmaceutical perspective, underscoring an experimental correlation between chemical shifts and configuration (Christov & Palamareva, 2007).

N-methylated Alkenyloxazolium Salt Transformations

Research involving the transformation of N-methylated alkenyloxazolium salts into hydroindole and hydroisoquinoline compounds by Wenkert et al. (2001) demonstrates the versatility of these compounds in synthetic chemistry, potentially leading to the creation of novel pharmacological agents (Wenkert, Chen, Ramachandran, Valasinas, Weng Ll, & McPhail, 2001).

Triazole Derivatives as Corrosion Inhibitors

A study on quinolinyl triazole derivatives by Bhat and Shetty (2021) highlighted their significance in pharmaceutical chemistry due to their antifungal, antituberculosis, anticonvulsant, and anticancer activities. These derivatives were also explored as inhibitors for mild steel in hydrochloric acid, showcasing their potential in industrial applications beyond the biomedical field (Bhat & Shetty, 2021).

Synthesis and Antibacterial Activities of Quinolones

The synthesis and investigation of antibacterial activities of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids by Cooper et al. (1990) demonstrate the exploration of heterocyclic substituents, including oxazole, on quinolone structures for enhanced antibacterial properties, especially against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body. For instance, the isoquinoline moiety in the compound could potentially interact with various neurotransmitter receptors in the nervous system .

Mode of Action

The compound might bind to its target receptor or enzyme, leading to a change in the receptor’s activity. This could result in an increase or decrease in the production of certain neurotransmitters or other biochemicals .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. For example, if the compound interacts with neurotransmitter receptors, it could influence the synthesis and degradation of neurotransmitters, thereby affecting neural signaling .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. For instance, the compound’s solubility could influence its absorption and distribution in the body .

Result of Action

The compound’s action could lead to various molecular and cellular effects, depending on its target and mode of action. For example, if the compound affects neurotransmitter levels, it could influence neural activity and potentially impact behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biochemicals could influence the compound’s action, efficacy, and stability. For instance, changes in pH could affect the compound’s ionization state and, consequently, its interaction with its target .

Propiedades

IUPAC Name |

5-methyl-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3.ClH/c1-12-17(18(23)24)19-20-22(12)16-4-2-3-13-11-21(8-5-15(13)16)14-6-9-25-10-7-14;/h2-4,14H,5-11H2,1H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUUGTOIAMGGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4CCOCC4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1525321.png)

![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)

![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)

![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)

![4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525331.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525341.png)

![5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525342.png)